6-Aminobenzo[c][1,2]oxaborol-1(3H)-ol is categorized as a boron-containing heterocycle, specifically a benzoxaborole. It has been studied extensively for its biological activities, particularly against mycobacterial infections such as tuberculosis. The compound is derived from various synthetic routes that utilize readily available starting materials, making it a candidate for further pharmaceutical development .
The synthesis of 6-Aminobenzo[c][1,2]oxaborol-1(3H)-ol has been achieved through multiple methods. A prominent approach involves the following steps:
The molecular formula of 6-Aminobenzo[c][1,2]oxaborol-1(3H)-ol is , with a molecular weight of approximately 148.95 g/mol. The structure features:
The compound's structural integrity and reactivity are influenced by the electron-withdrawing nature of the boron atom and the presence of functional groups that facilitate interactions with biological targets .
6-Aminobenzo[c][1,2]oxaborol-1(3H)-ol participates in various chemical reactions, including:
These reactions highlight its versatility as a building block in synthetic organic chemistry and medicinal chemistry applications.
The mechanism of action for compounds derived from 6-Aminobenzo[c][1,2]oxaborol-1(3H)-ol primarily involves inhibition of bacterial protein synthesis. Specifically, derivatives have been shown to target leucyl-tRNA synthetase in mycobacteria, disrupting essential protein production pathways. This selectivity minimizes toxicity towards human enzymes while effectively combating multidrug-resistant strains of mycobacteria .
The physical properties of 6-Aminobenzo[c][1,2]oxaborol-1(3H)-ol include:
Chemical properties include its reactivity due to the presence of both amino and hydroxyl groups, which can participate in hydrogen bonding and nucleophilic reactions .
The applications of 6-Aminobenzo[c][1,2]oxaborol-1(3H)-ol are diverse but prominently feature its role in:
Research continues to explore its potential in other therapeutic areas due to its unique chemical properties and biological activity .
The integration of boron into medicinal chemistry represents a paradigm shift in drug design, evolving from early antiseptic applications of boric acid to sophisticated therapeutic agents. Boron’s unique electronic configuration—characterized by an empty p-orbital—confers exceptional Lewis acidity, enabling reversible covalent interactions with biological nucleophiles. This property remained underutilized until pivotal developments:
The Suzuki-Miyaura cross-coupling reaction (1979) further accelerated access to complex boronic esters, enabling efficient synthesis of boron-containing pharmaceuticals. This catalytic breakthrough transformed boron from a synthetic curiosity to a strategic element in rational drug design .
Table 1: Milestones in Boron-Containing Drug Development
Year | Development | Significance |
---|---|---|
1957 | First synthesis of benzoxaboroles | Established core scaffold for future therapeutics |
2003 | FDA approval of Bortezomib | First therapeutic boronic acid; validated boron in oncology |
2014 | FDA approval of Tavaborole | First benzoxaborole antifungal; leveraged LeuRS inhibition |
2017 | FDA approval of Crisaborole | Non-steroidal PDE4 inhibitor for inflammatory conditions |
6-Aminobenzo[c][1,2]oxaborol-1(3H)-ol exemplifies the benzoxaborole pharmacophore, characterized by a fused bicyclic system where boron is incorporated within a five-membered oxaborole ring. This architecture confers distinct physicochemical advantages:
Table 2: Structural and Physicochemical Properties
Property | Value/Description | Method/Reference |
---|---|---|
Molecular Formula (salt) | C₇H₉BClNO₂ | PubChem [4] |
Molecular Weight | 185.42 g/mol | Ambeed [9] |
SMILES | B1(C2=C(CO1)C=CC(=C2)N)O.Cl | Sigma-Aldrich [10] |
Aqueous Solubility | 2.9 mg/mL (0.0156 mol/L) | Computational [9] |
Topological Polar Surface Area | 55.48 Ų | ChemShuttle [7] |
The 6-aminobenzoxaborole scaffold exploits boron’s unique chemistry to achieve targeted biological effects through two primary mechanisms:
Lewis Acid-Dependent Enzyme Inhibition: The electrophilic boron center (pKa ~7.3) readily forms reversible covalent adducts with nucleophilic residues in enzyme active sites. For example, it inhibits leucyl-transfer ribonucleic acid synthetase (LeuRS) by trapping transfer ribonucleic acid (tRNA)’s 3’-terminal adenosine, forming a stable boron-diol ester that disrupts protein synthesis. This mechanism is validated by resistance studies showing LeuRS mutations in Staphylococcus aureus treated with analogous oxaboroles [3] [8].
Structural Mimicry and Target Selectivity: The planar benzoxaborole ring system mimics transition states or intermediates in enzymatic reactions. The 6-amino group enables hydrogen bonding with conserved active site residues, while boron’s coordination flexibility accommodates conformational changes in targets like β-lactamases or phosphodiesterases. This dual capability confers selectivity by exploiting subtle differences in enzyme active site architecture across species [3] .
Table 3: Pharmacological Mechanisms Enabled by Boron Chemistry
Mechanistic Attribute | Boron’s Role | Therapeutic Implication |
---|---|---|
Lewis Acidity | Accepts electron pairs from hydroxyl groups | Enzyme inhibition via transition-state mimicry |
Reversible Covalency | Forms stable yet hydrolysable ester bonds | Prolonged target engagement without permanent modification |
pKa Modulation | Lower pKa (7.3) vs. boronic acids (8.7) | Enhanced binding at physiological pH |
Pharmacological profiling reveals broad potential:
The 6-aminobenzoxaborole scaffold thus exemplifies "the boron advantage"—merging target specificity with tunable reactivity to address evolving challenges in medicinal chemistry.
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 120-22-9
CAS No.: 8017-89-8
CAS No.: